2,2'-Bithiophene-5-boronic acid pinacol ester

Overview

Description

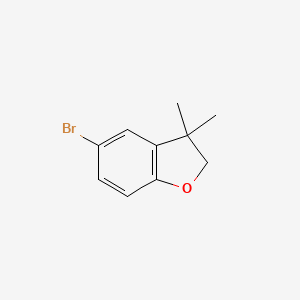

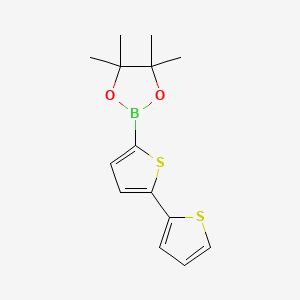

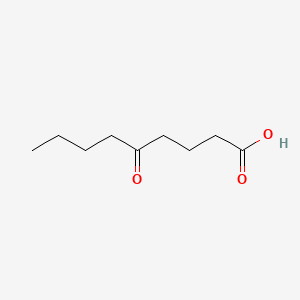

2,2’-Bithiophene-5-boronic acid pinacol ester is a chemical compound with the empirical formula C14H17BO2S2 . It is also known by the synonym 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene .

Synthesis Analysis

While specific synthesis methods for 2,2’-Bithiophene-5-boronic acid pinacol ester were not found, boronic esters, in general, are known to be valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters, for instance, has been reported using a radical approach .Molecular Structure Analysis

The molecular structure of 2,2’-Bithiophene-5-boronic acid pinacol ester can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2ccc(s2)-c3cccs3 . The compound has a molecular weight of 292.22 . Chemical Reactions Analysis

Boronic esters, including 2,2’-Bithiophene-5-boronic acid pinacol ester, are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of boronic esters has also been reported .Physical And Chemical Properties Analysis

2,2’-Bithiophene-5-boronic acid pinacol ester is a solid compound . It has a refractive index of 1.5900 (lit.) and a melting point range of 35.5-38.0 °C (average) .Scientific Research Applications

1. Use in Suzuki Coupling Reactions

Pinacolboronate esters, like 2,2'-Bithiophene-5-boronic acid pinacol ester, are widely used in Suzuki coupling reactions. These reactions are pivotal in synthesizing complex molecules by connecting organic building blocks. However, these esters, including the 2-aminopyrimidine-5-pinacolboronate ester, pose analytical challenges due to their facile hydrolysis to the corresponding boronic acid, complicating the use of GC and normal-phase HPLC analysis. Overcoming these challenges requires unconventional approaches to stabilize the esters for purity analysis (Zhong et al., 2012).

2. Application in Polymer Chemistry

In polymer chemistry, these compounds have been utilized for creating complex polymers. For example, a hyperbranched polythiophene with almost 100% branching was prepared using the Suzuki–Miyaura coupling reaction of a monomer containing the phenyl boronic acid pinacol ester, demonstrating the versatile use of these compounds in the field of polymer synthesis (Segawa et al., 2013).

3. Synthesis of Boronic Acid Pinacol Esters

The synthesis of boronic acid pinacol esters has been explored using a variety of aryl halides and bis(pinacolato)diboron, indicating the broad applicability of these methods in producing diverse sets of boronic acid pinacol esters, including 2,2'-Bithiophene-5-boronic acid pinacol ester (Pandarus et al., 2014).

4. In Organic Synthesis

These compounds have critical roles in synthetic organic chemistry, drug discovery, and catalysis. A notable application includes a metal- and additive-free method for converting haloarenes directly to boronic acids and esters, presenting a more environmentally friendly and efficient approach in organic synthesis (Mfuh et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

Boronic acids and their esters are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their targets, leading to changes in cellular processes.

Biochemical Pathways

Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are crucial in the synthesis of various biologically active compounds, suggesting that 2,2’-Bithiophene-5-boronic acid pinacol ester could potentially influence a wide range of biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of 2,2’-Bithiophene-5-boronic acid pinacol ester.

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-thiophen-2-ylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2S2/c1-13(2)14(3,4)17-15(16-13)12-8-7-11(19-12)10-6-5-9-18-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOQARMSOPOZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393965 | |

| Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bithiophene-5-boronic acid pinacol ester | |

CAS RN |

479719-88-5 | |

| Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)

![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)